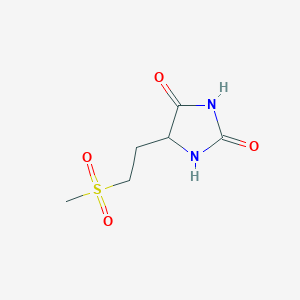

5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione

CAS No.: 1008068-90-3

Cat. No.: VC5554387

Molecular Formula: C6H10N2O4S

Molecular Weight: 206.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1008068-90-3 |

|---|---|

| Molecular Formula | C6H10N2O4S |

| Molecular Weight | 206.22 |

| IUPAC Name | 5-(2-methylsulfonylethyl)imidazolidine-2,4-dione |

| Standard InChI | InChI=1S/C6H10N2O4S/c1-13(11,12)3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10) |

| Standard InChI Key | ZJPWDHCJZZYZNS-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)CCC1C(=O)NC(=O)N1 |

Introduction

Structural Elucidation and Molecular Properties

Core Hydantoin Scaffold

The imidazolidine-2,4-dione (hydantoin) framework consists of a five-membered ring with two nitrogen atoms at positions 1 and 3 and two ketone groups at positions 2 and 4 . Substitution at the 5-position introduces functional groups that modulate physicochemical and biological properties. In 5-(2-methanesulfonylethyl)imidazolidine-2,4-dione, the 5-position is occupied by a 2-(methanesulfonyl)ethyl chain, imparting polarity and potential hydrogen-bonding capacity due to the sulfonyl group .

Molecular Formula and Connectivity

The molecular formula corresponds to a molar mass of 206.22 g/mol. The SMILES notation delineates the connectivity: a methanesulfonyl group () is linked via a two-carbon chain to the hydantoin ring . The InChIKey provides a unique identifier for computational and database referencing .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, predicted via ion mobility spectrometry, vary with adduct formation (Table 1) . For instance, the adduct () has a CCS of 145.7 Ų, while the adduct () exhibits a higher CCS of 152.7 Ų, reflecting sodium’s larger ionic radius and its impact on gas-phase ion conformation .

Table 1: Predicted Collision Cross Sections for Adducts of 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione

| Adduct | CCS (Ų) | |

|---|---|---|

| 207.04341 | 145.7 | |

| 229.02535 | 152.7 | |

| 224.06995 | 150.1 | |

| 205.02885 | 141.6 |

Synthetic Routes and Methodological Insights

Functionalization at N3

N3-substituted hydantoins are accessible via nucleophilic substitution or acylation. For example, 5,5-diphenylhydantoin undergoes formylation or methylation at N3 using formic acid or methyl iodide, respectively . Similar strategies could modify 5-(2-methanesulfonylethyl)imidazolidine-2,4-dione to enhance solubility or bioactivity.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of hydantoin derivatives typically shows stretches near 1750–1715 cm for the diketone groups . The sulfonyl group () exhibits asymmetric and symmetric stretches at 1320–1290 cm and 1140–1120 cm, respectively .

Nuclear Magnetic Resonance (NMR)

-

NMR: Protons on the ethyl chain () resonate as triplets ( 2.5–3.0 ppm) due to coupling with adjacent methylene groups. The methyl group of the sulfonyl moiety appears as a singlet near 3.1 ppm .

-

NMR: The sulfonyl carbon () resonates at 44–46 ppm, while the hydantoin carbonyl carbons appear downfield ( 170–175 ppm) .

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectra of the adduct () would fragment via loss of () or the ethylsulfonyl group () .

Comparative Analysis with Related Hydantoins

5-(Methylsulfanylmethyl)imidazolidine-2,4-dione

This analog (CAS 59640-66-3) replaces the sulfonyl group with a thioether (), reducing polarity. Its molecular formula and contrast with the sulfonyl derivative’s higher , impacting membrane permeability .

5,5-Diphenylimidazolidine-2,4-dione

Aryl-substituted hydantoins like 5,5-diphenyl derivatives exhibit anticonvulsant activity (e.g., phenytoin) . While 5-(2-methanesulfonylethyl)imidazolidine-2,4-dione lacks aryl groups, its sulfonyl moiety may confer solubility advantages for prodrug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume